The 2-nonyl-3-hydroxy-4-quinolone (PQS) Biosynthesis Pathway: A Technical Guide for Researchers
The 2-nonyl-3-hydroxy-4-quinolone (PQS) Biosynthesis Pathway: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-nonyl-3-hydroxy-4-quinolone, commonly known as the Pseudomonas quinolone signal (PQS), is a crucial quorum-sensing molecule in the opportunistic human pathogen Pseudomonas aeruginosa. It plays a pivotal role in regulating the expression of numerous virulence factors and is integral to biofilm formation, making its biosynthesis pathway a prime target for the development of novel anti-infective therapies. This technical guide provides a comprehensive overview of the PQS biosynthesis pathway, including the enzymes involved, their genetic regulation, and detailed experimental protocols for its study.
The PQS Biosynthesis Pathway
The biosynthesis of PQS is a multi-step process that begins with the precursor molecule anthranilic acid. This precursor can be derived from two primary sources: the kynurenine (B1673888) pathway for tryptophan degradation or from chorismate via the action of anthranilate synthases PhnAB and TrpEG.[1][2][3] The core of the PQS biosynthesis is orchestrated by the enzymes encoded by the pqsABCDE operon, along with the product of the pqsH gene.
The key enzymatic steps are as follows:
-
Activation of Anthranilate: PqsA, an anthranilate-CoA ligase, activates anthranilate by converting it to anthraniloyl-CoA.[4][5]
-
Condensation and Decarboxylation: PqsD, a FabH-like condensing enzyme, catalyzes the condensation of anthraniloyl-CoA with malonyl-CoA to produce 2-aminobenzoylacetyl-CoA (2-ABA-CoA).[6]
-
Thioesterase Activity: PqsE, a thioesterase, is involved in the hydrolysis of 2-ABA-CoA to yield 2-aminobenzoylacetate (2-ABA).[6][7]
-
Formation of HHQ: The heterodimeric enzyme complex PqsBC, also a FabH-like condensing enzyme, catalyzes the condensation of 2-ABA with octanoyl-CoA to form 2-heptyl-4(1H)-quinolone (HHQ).[6][8]
-
Hydroxylation to PQS: Finally, the monooxygenase PqsH hydroxylates HHQ at the 3-position to produce the final signaling molecule, PQS.[7][9]
Another enzyme, PqsL, a monooxygenase, is involved in a branching pathway that converts intermediates to 4-hydroxy-2-heptylquinoline-N-oxide (HQNO), a potent respiratory inhibitor.[7][9]
Caption: The biosynthesis pathway of PQS from precursor molecules.
Genetic Regulation of PQS Biosynthesis
The expression of the pqs genes is tightly regulated by a complex network of quorum-sensing systems, primarily the las and rhl systems, and the PQS system itself in a feedback loop.
-
PqsR (MvfR): This LysR-type transcriptional regulator is the master regulator of the pqs system. It binds to the promoter of the pqsABCDE operon and activates its transcription.[10][11] The binding of PqsR to the promoter is significantly enhanced by its ligands, HHQ and PQS, with PQS being the more potent co-inducer.[10][12]
-
LasR: The las system, through its regulator LasR, positively regulates the expression of pqsR.[10][11] This places the PQS system under the hierarchical control of the las system.
-
RhlR: The rhl system regulator, RhlR, exhibits a more complex regulatory role. RhlR negatively regulates pqsR expression.[10][11] However, RhlR can also directly bind to the pqsA promoter region, leading to the transcription of a longer mRNA isoform that is translated less efficiently, thereby fine-tuning PQS levels.[11][13]
Caption: The regulatory network controlling PQS biosynthesis.
Quantitative Data
Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | K_m (µM) | k_cat (s⁻¹) | V_max | Reference(s) |
| PqsA | Anthranilate | 3 | - | - | [1] |
| ATP | 71 | - | - | [1] | |
| CoA | 22 | - | - | [1] | |
| PqsBC | Octanoyl-CoA | 6.0 ± 0.5 | 6.8 ± 0.5 | - | [1] |
| 2-Aminobenzoylacetate (2-ABA) | 105 ± 12 | [1] | |||
| PqsD | Anthraniloyl-CoA (ACoA) | 0.875 ± 0.140 | 0.01 | 495.8 ± 37.5 fmol HHQ/min/pmol | [14] |
| Malonyl-CoA (as βK) | 1300 ± 158 | [14] |
"-" indicates data not found in the searched literature.
In Vivo Concentrations of PQS and HHQ
| Condition | Molecule | Concentration | Reference(s) |
| P. aeruginosa PAO1 infected Calu-3-ALI cultures (apical) | HHQ | 2.5 ± 0.5 µM | [14] |
| PQS | 2.0 ± 0.5 µM | [14] | |
| P. aeruginosa PAO1 infected Calu-3-ALI cultures (basal) | HHQ | 600 ± 100 nM | [14] |
| PQS | 350 ± 50 nM | [14] | |
| P. aeruginosa thigh infection in mice (15-22h post-infection) | HHQ | 1-5000 pg/mL | [15] |
| PQS | 10-5000 pg/mL | [15] | |
| Exogenous addition to pqsA mutant cultures | PQS | 50-100 µM | [7] |
Gene Expression Fold Changes in Regulatory Mutants
| Gene | Mutant Background | Condition | Fold Change (relative to wild-type) | Reference(s) |
| pqsA | ΔlasR | High phosphate (B84403) | Decreased | [16] |
| pqsA | ΔlasR | Low phosphate | Increased | [17] |
| pqsA | ΔrhlR | - | ~2-fold increase (of pqsA -71 fusion) | [7] |
| pqsA | ΔpqsR | - | Decreased | [18] |
| phzB1 | ΔrhlR | - | 597-fold decrease | |
| phzB1 | ΔrhlI | - | 29-fold decrease | |
| phzB1 | ΔpqsE | - | 47-fold decrease |
"-" indicates the specific condition was not detailed in the abstract.
Experimental Protocols
Extraction and Quantification of PQS and HHQ
a) Extraction from Bacterial Cultures [10]
-
To a 300 µL aliquot of bacterial culture, add 6 µL of a 25 µM internal standard (e.g., nalidixic acid).
-
Add 900 µL of ethyl acetate (B1210297) acidified with 0.1% (v/v) acetic acid.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 1 minute.
-
Transfer 500 µL of the upper organic phase to a new microcentrifuge tube.
-
Repeat the extraction of the aqueous phase with another 500 µL of acidified ethyl acetate and combine the organic phases.
-
Evaporate the solvent to dryness using a Speedvac concentrator.
-
Store the dried extracts at -80°C until analysis.
b) Quantification by Thin-Layer Chromatography (TLC) [1]
-
Prepare TLC plates by incubating them in a 5% KH₂PO₄ solution for 30 minutes, followed by drying in an oven at 100°C for at least 1 hour.
-
Re-suspend the dried extracts in 50 µL of methanol (B129727).
-
Spot 10 µL of the re-suspended extracts and a series of PQS standards (e.g., 100-500 ng) onto the prepared TLC plate.
-
Develop the TLC plate in a chamber equilibrated with a 95:5 (v/v) mixture of dichloromethane (B109758) and methanol.
-
Visualize the plate under UV light and quantify the fluorescence of the PQS spots using densitometry software, comparing the sample intensities to the standard curve.
c) Quantification by High-Performance Liquid Chromatography (HPLC) for HHQ [1]
-
Re-suspend the dried extracts in 200 µL of acidified methanol (1% acetic acid).
-
Inject 50 µL of the sample onto a reverse-phase C8 column.
-
Elute with a gradient of acidified water and acidified methanol. A typical program is: 60% acidified methanol for 10 min, ramp to 100% in 5 min, hold at 100% for 5 min, then return to 60%.
-
Detect HHQ by monitoring the absorbance at 314 nm.
-
Quantify by comparing the peak area to a standard curve of HHQ.
d) Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [10]
-
Re-suspend the dried extracts in a suitable solvent (e.g., methanol).
-
Perform chromatographic separation on a C18 column with a gradient of mobile phases such as ammonium (B1175870) formate (B1220265) in formic acid and acetonitrile.
-
Detect and quantify the analytes using a tandem mass spectrometer in selected reaction monitoring (SRM) mode. This method allows for the simultaneous and highly sensitive quantification of multiple quinolones.
Enzyme Assays
a) PqsA (Anthranilate-CoA Ligase) Assay [1]
-
Prepare a reaction mixture containing 100 mM HEPES (pH 8.0), 0.2 mM DTT, 2 mM MgCl₂, 0.4 mM CoA, and 1 mM ATP.
-
Equilibrate the mixture at 37°C.
-
Initiate the reaction by adding purified PqsA enzyme and anthranilate (0.5 mM).
-
Monitor the formation of anthraniloyl-CoA by measuring the increase in absorbance at 365 nm (ε₃₆₅ = 5.5 mM⁻¹·cm⁻¹).
b) PqsBC (Condensing Enzyme) Assay [1]
-
Prepare a reaction mixture in HEPES buffer (pH 8.2) containing 50 µM octanoyl-CoA and the purified PqsBC enzyme (20 nM).
-
Initiate the reaction by adding 2-aminobenzoylacetate (2-ABA).
-
Continuously monitor the reaction by a spectrophotometric method, for example, by following the decrease in the thioester bond of octanoyl-CoA at 232 nm or by detecting HHQ formation via HPLC.
c) PqsD Assay [14]
-
Pre-incubate purified PqsD enzyme (0.8 µM) in 50 mM MOPS buffer (pH 7.0) with 0.016% (v/v) Triton X-100 for 5 minutes at 37°C.
-
Add the substrates anthraniloyl-CoA (ACoA) and malonyl-CoA (or a suitable analog like β-ketodecanoyl-CoA, βK).
-
After a defined reaction time (e.g., 4 minutes), stop the reaction.
-
Analyze the formation of HHQ using a sensitive method like UHPLC-MS/MS.
-
Determine kinetic parameters by varying the concentrations of both substrates.
d) PqsE (Thioesterase) Assay
-
Incubate purified PqsE protein with a suitable thioester substrate, such as 4-methylumbelliferyl butyrate (B1204436) (MU-butyrate).
-
Monitor the hydrolysis of the substrate by measuring the increase in fluorescence of the released product (e.g., 4-methylumbelliferone).
-
The assay can be performed in a microplate format for high-throughput screening of inhibitors.
e) PqsH (Monooxygenase) Assay (Inferred Protocol)
-
Prepare a reaction mixture containing a suitable buffer (e.g., phosphate or Tris buffer at a physiological pH), the substrate HHQ, and a source of reducing equivalents, likely NADH or NADPH, as PqsH is a monooxygenase.
-
Add purified PqsH enzyme to initiate the reaction.
-
Incubate at an optimal temperature (e.g., 37°C).
-
At various time points, stop the reaction (e.g., by adding an organic solvent like acidified ethyl acetate).
-
Extract the quinolones as described in the extraction protocol.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the decrease in HHQ and the corresponding increase in PQS.
Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Isolate total RNA from P. aeruginosa cultures grown under the desired conditions using a commercial RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.
-
Real-Time PCR: Perform real-time PCR using a qPCR instrument with a SYBR Green-based detection method or probe-based chemistry. Use primers specific for the pqs genes of interest (e.g., pqsA, pqsH, pqsR) and a housekeeping gene (e.g., rpsL, ropD) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[15]
Caption: A general experimental workflow for studying PQS biosynthesis.
Conclusion
The 2-nonyl-3-hydroxy-4-quinolone biosynthesis pathway is a complex and tightly regulated process that is central to the virulence of Pseudomonas aeruginosa. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies that target quorum sensing to disarm this formidable pathogen. The provided protocols and quantitative data serve as a valuable resource for researchers dedicated to this critical area of drug discovery.
References
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- 5. The PqsR and RhlR Transcriptional Regulators Determine the Level of Pseudomonas Quinolone Signal Synthesis in Pseudomonas aeruginosa by Producing Two Different pqsABCDE mRNA Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reducing the virulence of Pseudomonas aeruginosa by using multiple quorum-quenching enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
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- 15. Promoter selectivity of the RhlR quorum-sensing transcription factor receptor in Pseudomonas aeruginosa is coordinated by distinct and overlapping dependencies on C4-homoserine lactone and PqsE - PMC [pmc.ncbi.nlm.nih.gov]
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